Methyl 5-aminomethyl-4-methyl-oxazole-2-carboxylate

Description

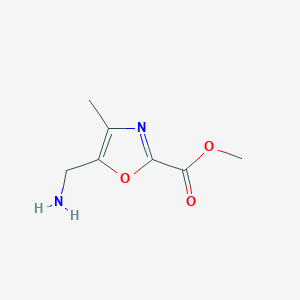

Methyl 5-aminomethyl-4-methyl-oxazole-2-carboxylate is a heterocyclic compound featuring an oxazole core substituted with a methyl group at position 4, an aminomethyl group at position 5, and a methyl ester at position 2. This compound is structurally distinct due to the combination of electron-donating (aminomethyl) and electron-withdrawing (ester) groups, which may enhance its utility in pharmaceutical or agrochemical applications as a building block for drug discovery .

Properties

Molecular Formula |

C7H10N2O3 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate |

InChI |

InChI=1S/C7H10N2O3/c1-4-5(3-8)12-6(9-4)7(10)11-2/h3,8H2,1-2H3 |

InChI Key |

WVZCCTOGDJXIHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=N1)C(=O)OC)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable aldehyde with an amine and an ester in the presence of a catalyst. For instance, the reaction of 4-methyl-3-oxobutanoic acid methyl ester with aminomethyl alcohol under acidic conditions can yield the desired oxazole derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

Industry: It can be utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The amino and ester groups can also interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxazole Derivatives

Substituent Position and Electronic Effects

The substituent pattern on the oxazole ring significantly impacts physicochemical properties. Key comparisons include:

Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate (CAS 100063-41-0)

- Structure : Substituted with a phenyl group at position 2 and a methyl group at position 5, with a methyl ester at position 3.

- Molecular Formula: C₁₂H₁₁NO₃; Molecular Weight: 217.22 g/mol.

- The absence of an aminomethyl group reduces hydrogen-bonding capacity, which may lower solubility in polar solvents .

Physicochemical Properties and Reactivity

Biological Activity

Methyl 5-aminomethyl-4-methyl-oxazole-2-carboxylate, a compound characterized by its oxazole ring structure, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the synthesis, mechanisms of action, and therapeutic potentials of this compound, supported by recent studies and findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁N₂O₃ |

| Molecular Weight | 175.17 g/mol |

| CAS Number | 1955493-99-8 |

The oxazole ring contributes to the compound's unique chemical properties and potential biological activities, making it an attractive target for further study.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. These interactions can lead to alterations in enzyme activity or receptor binding, which are crucial for its antimicrobial and anticancer properties. The precise pathways remain to be elucidated through ongoing research.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. A study evaluated various derivatives of oxazole compounds against bacterial strains and fungal pathogens. The results showed that certain derivatives exhibited enhanced antibacterial activity compared to traditional antibiotics, suggesting potential as novel antimicrobial agents .

Case Study: Antimicrobial Evaluation

In a notable case study, methyl 5-aminomethyl-4-methyl-oxazole derivatives were synthesized and tested against various pathogens:

| Compound | MIC (µg/ml) against Candida spp. | Bacterial Growth Inhibition (mm) |

|---|---|---|

| 11 | 1.6 (C. albicans) | S. aureus: 20 |

| 12 | 0.8 (C. tropicalis) | E. coli: 17 |

| Reference Drug | 3.2 (5-Fluorocytosine) | Amoxicillin: 30 |

These findings indicate that the oxazole derivatives not only inhibit fungal growth but also show promising antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The potential of this compound as an anticancer agent has also been explored. Studies suggest that certain derivatives induce apoptosis in cancer cells, leading to significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, making it a candidate for further investigation in cancer therapy.

Pharmacokinetics

Pharmacokinetic studies have been conducted using animal models to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Understanding these parameters is crucial for evaluating its therapeutic applications and optimizing dosage regimens.

Q & A

Q. Table 1: Comparative Synthesis Conditions for Analogous Oxazoles

| Method | Precursors | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclization | 4-Methylbenzoyl chloride | POCl₃, 80°C, 6 h | 68–72 | |

| Microwave-assisted | Glycine ester | 120°C, 20 min, DMF | 85 | |

| Flow chemistry | Benzoyl derivatives | Continuous reactor, 90°C | 78 |

Advanced: What strategies optimize interactions with biological targets?

Answer:

Docking studies : Use AutoDock Vina to predict binding affinity to enzymes (e.g., kinases or proteases). The oxazole ring’s electron-rich π-system facilitates hydrophobic interactions .

Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methyl with fluorophenyl) to enhance binding.

Biolayer interferometry : Quantify binding kinetics (ka/kd) to validate target engagement .

Advanced: How does hydrogen bonding influence crystallization behavior?

Answer:

The aminomethyl group participates in N–H···O hydrogen bonds, forming 1D chains or 2D sheets. Graph-set analysis (Etter’s rules) classifies motifs:

- Motif R₂²(8) : Common in oxazoles, stabilizing crystal packing .

Experimental validation : Compare predicted (Mercury CSD) vs. observed (X-ray) H-bond distances (±0.1 Å tolerance) .

Advanced: How to analyze oxidative degradation pathways?

Answer:

LC-HRMS : Identify degradation products (e.g., nitro or carboxylate derivatives).

Mechanistic probes : Use ¹⁸O-labeling to trace oxygen incorporation during oxidation.

DFT calculations : Simulate transition states (Gaussian 16) to predict dominant pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.